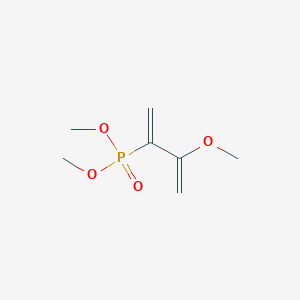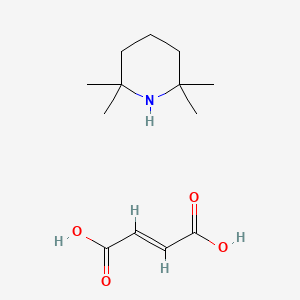
2,2,6,6-Tetramethylpiperidine maleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,6,6-Tetramethylpiperidine maleate is an organic compound belonging to the amine class. It is characterized by a sterically hindered nitrogen atom due to the presence of four methyl groups. This compound is commonly used in various chemical reactions and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,2,6,6-Tetramethylpiperidine can be synthesized through several methods. One common method involves the conjugate addition reaction of ammonia to phorone, followed by the reduction of the intermediate triacetone amine using the Wolff-Kishner reaction . Another method involves the dehydration of tetraalkylpyridines using metal oxide catalysts at temperatures above 150°C .
Industrial Production Methods
In industrial settings, 2,2,6,6-Tetramethylpiperidine is often produced continuously by reacting triacetonamine with hydrazine and cleaving the resulting hydrazone at temperatures above 160°C. The hydrazone is transported as an aqueous solution to the distillation bottoms, where it is distilled off as an azeotrope with water .
Analyse Chemischer Reaktionen
Types of Reactions
2,2,6,6-Tetramethylpiperidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hydroxylamines in the presence of oxidants like oxone.
Substitution: It can react with allylic chlorides to form allylated tertiary amines.
Reduction: It can be reduced to form secondary amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidants like oxone, allylic chlorides, and hydrazine. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include hydroxylamines, allylated tertiary amines, and secondary amines, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2,2,6,6-Tetramethylpiperidine maleate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,2,6,6-Tetramethylpiperidine involves its interaction with nitroxide radicals and heme iron, leading to the formation of a perferryl-oxygen complex. This complex reacts with the 2,2,6,6-Tetramethylpiperidine radical, causing the contraction of the piperidine ring and subsequent oxidation to an exocyclic iminium ion .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,6-Dimethylpiperidine
- Pempidine
- TEMPO (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl
Uniqueness
2,2,6,6-Tetramethylpiperidine is unique due to its sterically hindered nitrogen atom, which imparts significant chemical stability and reduces the reactivity of the nitrogen. This makes it a less nucleophilic and weaker base compared to other aliphatic amines . Its derivatives, such as TEMPO, are also crucial for selective oxidation processes, highlighting its versatility and importance in various applications .
Eigenschaften
CAS-Nummer |
73771-83-2 |
|---|---|
Molekularformel |
C13H23NO4 |
Molekulargewicht |
257.33 g/mol |
IUPAC-Name |
(E)-but-2-enedioic acid;2,2,6,6-tetramethylpiperidine |
InChI |
InChI=1S/C9H19N.C4H4O4/c1-8(2)6-5-7-9(3,4)10-8;5-3(6)1-2-4(7)8/h10H,5-7H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI-Schlüssel |
FDZCNTROIZAWLL-WLHGVMLRSA-N |
Isomerische SMILES |
CC1(CCCC(N1)(C)C)C.C(=C/C(=O)O)\C(=O)O |
Kanonische SMILES |
CC1(CCCC(N1)(C)C)C.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Pyrimido[4,5-E][1,3,4]oxadiazine](/img/structure/B14455558.png)
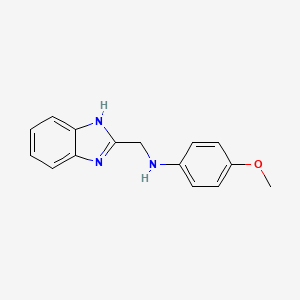
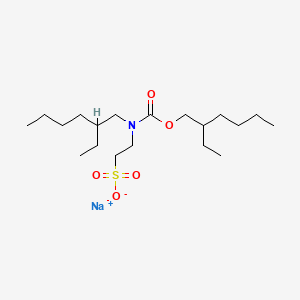
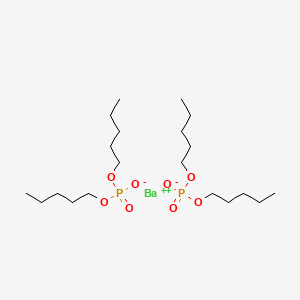
![4-[1-(4-Methoxyphenyl)-2,2-diphenylethenyl]phenol](/img/structure/B14455577.png)
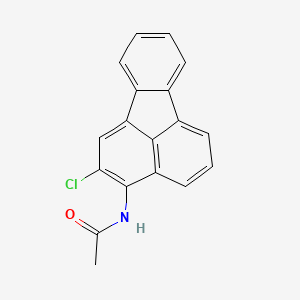
![N-[(Methanesulfonyl)oxy]-P,P-diphenylphosphinic amide](/img/structure/B14455584.png)
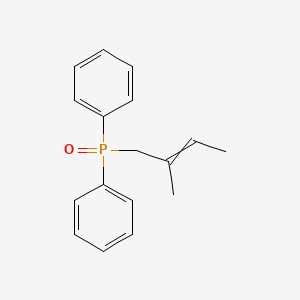
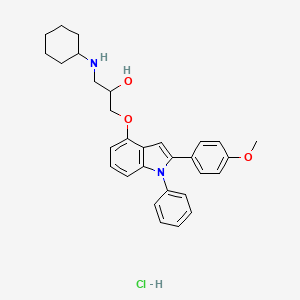


![(NE)-N-[(E)-1-[4-(dimethylamino)phenyl]non-1-en-3-ylidene]hydroxylamine](/img/structure/B14455605.png)

